molecular formula C9H10ClN3 B015885 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine CAS No. 887354-13-4

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

Cat. No. B015885
M. Wt: 195.65 g/mol
InChI Key: IRAHVDKVSPHQQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves complex reactions such as the Friedländer synthesis, which is utilized for the formation of related compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (Lindström, 1995). Another example is the reaction of 2-chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates, leading to various imidazo[4,5-b]pyridine derivatives (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. The presence of substituents such as chloro and methyl groups influences the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure analysis of similar compounds provides insight into their structural features, as seen in the work on 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridines undergo various chemical reactions due to their reactive sites, such as substitution, nitration, and cyclization reactions. The functionalities present in the molecule, such as the chloro group, allow for further chemical modifications and the formation of diverse derivatives, which can be tailored for specific applications (Jin, 2010).

Physical Properties Analysis

The physical properties of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]Pyridine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are crucial for its handling, storage, and application in various fields. Studies on related imidazo[4,5-b]pyridines provide a basis for understanding these aspects (Santaniello, Price, & Murray, 2017).

Scientific Research Applications

Heterocyclic Chemistry and Coordination Complexes

Research on heterocyclic compounds, such as those related to imidazo[4,5-b]pyridine, focuses on their chemistry and properties. For instance, studies on compounds containing benzimidazole and benzthiazole derivatives explore their preparation, properties, and applications in forming complex compounds. These compounds are investigated for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such research identifies potential areas for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Research

Compounds related to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are also significant in biological and medicinal research. For example, pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are highlighted for their applications in developing drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).

Optical Sensors and Chemosensing

Derivatives of imidazo[4,5-b]pyridine and related heterocyclic compounds have been utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Pyrimidine derivatives, in particular, are emphasized for their capability to form coordination and hydrogen bonds, making them suitable for sensing probes. This review covers pyrimidine-based optical sensors and highlights their importance in creating novel chemosensing materials (Jindal & Kaur, 2021).

properties

IUPAC Name

2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHVDKVSPHQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400852
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

CAS RN

887354-13-4
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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